molecular formula C6H12O2S B3040463 Methyl 2-(propylthio)acetate CAS No. 20600-65-1

Methyl 2-(propylthio)acetate

Cat. No.: B3040463
CAS No.: 20600-65-1
M. Wt: 148.23 g/mol
InChI Key: BXXWZNRMCVNWTO-UHFFFAOYSA-N
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Description

Methyl 2-(propylthio)acetate is an organic compound with the molecular formula C6H12O2S. It consists of a central carbonyl group (C=O) bonded to a methyl group (CH3) on one side and a propylthio group (SCH2CH2CH3) on the other . This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Methyl 2-(propylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(propylthio)acetate” was not found in the search results, it’s important to handle all chemicals with care. For similar compounds like methyl acetate, safety data sheets indicate that they are highly flammable and can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(propylthio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(propylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of methyl 2-(propylthio)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of metabolic processes or the modulation of signaling pathways .

Comparison with Similar Compounds

  • Methyl 2-(methylthio)acetate
  • Ethyl 2-(propylthio)acetate
  • Methyl 2-(butylthio)acetate

Comparison: Methyl 2-(propylthio)acetate is unique due to its specific propylthio group, which imparts distinct chemical properties compared to its analogs. For example, the length of the alkyl chain in the thio group can influence the compound’s reactivity and solubility. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-propylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXWZNRMCVNWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309728
Record name Methyl 2-(propylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-65-1
Record name Methyl 2-(propylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(propylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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